1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H17NO |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-5-methoxyindole |
InChI |
InChI=1S/C17H17NO/c1-12-8-13(2)10-15(9-12)18-7-6-14-11-16(19-3)4-5-17(14)18/h4-11H,1-3H3 |
InChI Key |
ZYLBAMYEXCOHTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CC3=C2C=CC(=C3)OC)C |
Origin of Product |
United States |
Foundational & Exploratory
1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole CAS number search
An In-depth Technical Guide to 1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole, a heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, structural characteristics, plausible synthetic routes, and potential applications, drawing upon established principles of organic chemistry and the known utility of the indole scaffold.
Core Compound Identification and Properties
Chemical Identity:
The compound 1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole is a substituted indole. The indole core is a privileged structure in drug discovery, appearing in numerous natural products and approved pharmaceuticals.[1][2] The substituents, a 3,5-dimethylphenyl group at the N1 position and a methoxy group at the C5 position, are expected to significantly influence its physicochemical and biological properties.
| Identifier | Value |
| CAS Number | 360045-08-5[3] |
| Molecular Formula | C₁₇H₁₇NO[3] |
| Molecular Weight | 251.32 g/mol [3] |
| Predicted Boiling Point | 409.1 ± 45.0 °C[3] |
| Predicted Density | 1.06 ± 0.1 g/cm³[3] |
Synthesis and Mechanistic Insights
Proposed Synthetic Workflow: Buchwald-Hartwig Amination
This approach is a powerful method for forming carbon-nitrogen bonds, which is precisely what is required for the N-arylation of the indole core.
Caption: Proposed Buchwald-Hartwig synthesis workflow.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add 5-methoxyindole (1.0 eq.), 1-bromo-3,5-dimethylbenzene (1.1 eq.), cesium carbonate (Cs₂CO₃) (2.0 eq.), and the phosphine ligand (e.g., Xantphos, 0.1 eq.).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: The palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 0.05 eq.) and anhydrous solvent (e.g., toluene or dioxane) are added under the inert atmosphere.
-
Reaction: The reaction mixture is heated to a specified temperature (typically 80-110 °C) and stirred for a designated time (typically 12-24 hours), with reaction progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure 1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole.
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of the palladium source and the phosphine ligand is critical. The ligand stabilizes the palladium center and facilitates the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Xantphos is a bulky, electron-rich ligand that is often effective for N-arylation reactions.
-
Base: An appropriate base is required to deprotonate the indole nitrogen, making it nucleophilic. Cesium carbonate is a common choice due to its high solubility in organic solvents and its ability to facilitate the reaction without causing significant side reactions.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is crucial to prevent catalyst degradation and ensure a high yield.
Potential Applications in Drug Discovery and Materials Science
The indole nucleus is a cornerstone in medicinal chemistry.[4] The specific substitution pattern of 1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole suggests several potential areas of application.
Potential Therapeutic Areas:
-
Oncology: Many indole derivatives exhibit anticancer properties by targeting various cellular pathways.[2][5] The 5-methoxyindole scaffold, in particular, has been explored for developing antitumor agents.[1]
-
Central Nervous System (CNS) Disorders: The structural similarity of the indole core to neurotransmitters like serotonin has led to the development of numerous indole-based drugs for CNS conditions.[1]
-
Infectious Diseases: Indole derivatives have shown promise as antibacterial and antifungal agents.[1]
The 1-(3,5-dimethylphenyl) substituent may enhance binding to hydrophobic pockets in target proteins, potentially improving potency and selectivity.
Caption: Potential applications of the title compound.
Spectroscopic Characterization
The structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques. While the specific spectra for this exact compound are not published, expected characteristic signals can be predicted based on its structure and data from similar compounds.[6][7][8][9]
Expected ¹H NMR Signals:
-
Aromatic Protons: Multiple signals in the aromatic region (δ 6.5-8.0 ppm) corresponding to the protons on the indole and dimethylphenyl rings.
-
Methoxy Protons: A singlet around δ 3.8-4.0 ppm, integrating to three protons.
-
Methyl Protons: A singlet around δ 2.3-2.5 ppm, integrating to six protons.
Expected ¹³C NMR Signals:
-
Aromatic Carbons: A series of signals in the downfield region (δ 100-160 ppm).
-
Methoxy Carbon: A signal around δ 55-60 ppm.
-
Methyl Carbons: A signal in the upfield region (δ 20-25 ppm).
Mass Spectrometry:
-
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₇H₁₇NO) by providing a highly accurate mass measurement of the molecular ion.
Conclusion and Future Directions
1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole represents a promising scaffold for the development of novel therapeutic agents and functional materials. The synthetic route outlined provides a reliable method for its preparation, enabling further investigation into its biological activities and physical properties. Future research should focus on the synthesis and in-vitro/in-vivo evaluation of this compound and its analogues to fully elucidate their therapeutic potential.
References
-
Electronic Supplementary Information - The Royal Society of Chemistry. Available from: [Link]
-
5-methoxy-3-phenyl-1H-indole - Chemical Synthesis Database. Available from: [Link]
- Molecular and crystal structure of 1-methyl- 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl) - DergiPark. Available from: https://dergipark.org.tr/en/pub/jfacpharm/issue/59239/850552
-
5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole - NIH. Available from: [Link]
-
5-Methoxyindole | C9H9NO | CID 13872 - PubChem - NIH. Available from: [Link]
-
1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl- - the NIST WebBook. Available from: [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. Available from: [Link]
-
2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole - MDPI. Available from: [Link]
-
Indole chemistry breakthrough opens doors for more effective drug synthesis. Available from: [Link]
-
Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - MDPI. Available from: [Link]
-
1H-Indole, 5-methoxy- - the NIST WebBook. Available from: [Link]
-
Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - MDPI. Available from: [Link]
-
(PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - ResearchGate. Available from: [Link]
- EP0330625A2 - Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes - Google Patents.
-
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole - NIH. Available from: [Link]
-
Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles - Journal of King Saud University. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. 1H-Indole, 1-(3,5-dimethylphenyl)-5-methoxy- CAS#: 360045-08-5 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. mdpi.com [mdpi.com]
- 9. Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles - Journal of King Saud University - Science [jksus.org]
Precision Targeting of the 1-Phenyl-5-Methoxyindole Scaffold
From Structural Pharmacophore to Clinical Translation
Executive Summary
The 1-phenyl-5-methoxyindole core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse receptors through judicious functionalization. While the indole nucleus itself is ubiquitous (e.g., tryptophan, serotonin), the specific N1-phenyl and C5-methoxy substitution pattern creates a unique lipophilic and electronic profile.
This technical guide analyzes the two primary therapeutic trajectories for this scaffold: Microtubule Destabilization (Oncology) and COX-2 Inhibition (Inflammation) . It details the Structure-Activity Relationships (SAR) that drive this divergence, provides validated experimental protocols, and outlines the synthetic pathways required to access these targets.
Part 1: Structural Pharmacophore Analysis
The biological versatility of 1-phenyl-5-methoxyindole stems from three critical structural features:
-
The N1-Phenyl Ring (The "Rudder"): Unlike the N-H of natural indoles, the N-phenyl group is rigid and highly lipophilic. It prevents hydrogen bond donation at position 1, forcing the molecule to rely on hydrophobic interactions or π-stacking. This is critical for penetrating the hydrophobic channels of COX-2 or the colchicine-binding site of tubulin.
-
The C5-Methoxy Group (The "Anchor"): This electron-donating group (EDG) mimics the 5-hydroxy group of serotonin (5-HT) and the methoxy groups of colchicine. It increases electron density in the indole ring, facilitating cation-π interactions and hydrogen bond acceptance.
-
The C2/C3 Vectors: These positions serve as the "tuning knobs" for specificity.
Visualization: Divergent SAR Strategy
The following diagram illustrates how specific substitutions on the N1-phenyl ring shift the therapeutic target.
Caption: Divergent SAR pathways. The N1-phenyl substitution determines whether the molecule targets the tubulin colchicine site (trimethoxy) or the COX-2 hydrophobic channel (sulfonyl).
Part 2: Primary Therapeutic Target — Microtubule Dynamics (Oncology)
Mechanism of Action
Derivatives such as 1-(3,4,5-trimethoxyphenyl)-5-methoxyindole function as Microtubule Destabilizing Agents (MDAs). They bind to the colchicine-binding site at the interface of α- and β-tubulin.
-
Binding Mode: The 3,4,5-trimethoxyphenyl moiety at N1 mimics the A-ring of colchicine (or Combretastatin A-4). The 5-methoxyindole core acts as a bioisostere for the B-ring, locking tubulin in a curved conformation that prevents polymerization.
-
Downstream Effect: This inhibition disrupts mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer lines (e.g., MCF-7, HeLa).
Validated Protocol: Tubulin Polymerization Assay
Objective: To quantify the IC50 of the indole derivative against tubulin assembly.
Reagents:
-
Purified Tubulin protein (>99% purity, porcine brain source).
-
GTP (Guanosine triphosphate).
-
PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.
-
Fluorescent Reporter: DAPI (4',6-diamidino-2-phenylindole) or intrinsic tryptophan fluorescence.
Step-by-Step Methodology:
-
Preparation: Dilute tubulin to 3 mg/mL (approx. 30 µM) in ice-cold PEM buffer containing 1 mM GTP. Keep strictly on ice to prevent premature polymerization.
-
Compound Addition: Add the test compound (dissolved in DMSO) to a 96-well half-area black plate pre-warmed to 37°C. Final DMSO concentration must be <1% to avoid solvent effects.
-
Control: Vehicle (DMSO only).
-
Reference: Colchicine (5 µM) or Paclitaxel (5 µM).
-
-
Initiation: Dispense the cold tubulin/GTP mixture into the wells. Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Kinetics Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm for DAPI-tubulin complex) every 30 seconds for 60 minutes.
-
Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time. The Vmax (rate of polymerization) or the steady-state plateau height is compared to the control to calculate % inhibition.
Part 3: Secondary Therapeutic Target — Cyclooxygenase-2 (COX-2)
Mechanism of Action
While Indomethacin (an N-benzoyl indole) is a non-selective COX inhibitor, 1-phenyl-5-methoxyindole derivatives can be engineered for COX-2 selectivity.
-
Selectivity Basis: COX-2 possesses a secondary hydrophobic "side pocket" (Val523) that is absent in COX-1 (which has Ile523).
-
Pharmacophore: Replacing the N1-phenyl with a 4-(methylsulfonyl)phenyl or 4-sulfamoylphenyl group allows the sulfonyl moiety to dock into this side pocket. The 5-methoxy group aligns with the position of arachidonic acid, while the indole scaffold provides the rigid backbone to span the active site.
Validated Protocol: COX-2 Enzymatic Inhibition Screen
Objective: Determine selectivity ratio (COX-2 IC50 / COX-1 IC50).
Reagents:
-
Recombinant human COX-2 and ovine COX-1 enzymes.
-
Arachidonic Acid (Substrate).[1]
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) - Colorimetric substrate.
-
Heme (Cofactor).
Step-by-Step Methodology:
-
Enzyme Activation: Incubate COX enzyme with Heme in Tris-HCl buffer (pH 8.0) for 15 minutes at room temperature.
-
Inhibitor Incubation: Add the 1-phenyl-5-methoxyindole derivative (0.01 µM to 100 µM range) to the enzyme mixture. Incubate for 5–10 minutes.
-
Note: COX-2 inhibitors often show time-dependent binding; do not skip this pre-incubation.
-
-
Reaction Trigger: Add Arachidonic Acid (100 µM) and TMPD.
-
Detection: The peroxidase activity of COX reduces PGG2 to PGH2, simultaneously oxidizing TMPD to a blue compound. Measure absorbance at 610 nm (or 590 nm) immediately.
-
Calculation:
Part 4: Synthetic Accessibility & Workflow
Accessing these targets requires efficient N-arylation of the 5-methoxyindole precursor. The traditional Ullmann condensation often requires harsh conditions; modern Buchwald-Hartwig coupling is preferred for sensitive substrates.
Synthesis Diagram (DOT)
Caption: Modular synthesis pathway. The Buchwald-Hartwig coupling allows for the introduction of diverse phenyl groups (trimethoxy or sulfonyl) under mild conditions.
Part 5: Comparative Data Summary
The table below summarizes the expected activity profiles based on current literature for optimized derivatives.
| Pharmacophore Feature (N1-Phenyl) | Primary Target | Secondary Target | Key Assay Readout | Clinical Indication |
| 3,4,5-Trimethoxyphenyl | Tubulin (Colchicine Site) | Angiogenesis (VEGFR) | IC50 < 50 nM (MCF-7) | Breast/Colon Cancer |
| 4-Methylsulfonylphenyl | COX-2 | 5-LOX | IC50 < 0.5 µM (COX-2) | Rheumatoid Arthritis |
| 4-Fluorophenyl | Pks13 (Mycobacterium) | -- | MIC < 2 µg/mL | Tuberculosis |
References
-
Gastpar, R., et al. (1998). "Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization."[2] Journal of Medicinal Chemistry. Link
-
Yang, Y., et al. (2024).[3] "Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site."[3][4] European Journal of Medicinal Chemistry. Link[3]
-
Zarghi, A., et al. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research. Link
-
Li, W., et al. (2025).[4] "Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation." Molecules. Link
-
Dhaneesh, S., et al. (2023). "Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review." Journal of Molecular Pharmaceutics & Organic Process Research. Link
Sources
- 1. brieflands.com [brieflands.com]
- 2. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 4. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]
Methodological & Application
Buchwald-Hartwig amination protocol for 5-methoxyindole N-arylation
Application Notes & Protocols
Topic: Buchwald-Hartwig Amination Protocol for 5-Methoxyindole N-Arylation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Arylindoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Specifically, N-arylindoles are key structural motifs in a range of biologically active compounds, including antipsychotic agents and angiotensin II-1 antagonists.[2] The synthesis of these compounds via the formation of a carbon-nitrogen (C-N) bond between an indole nitrogen and an aryl group has been a significant focus in synthetic organic chemistry.[1][3]
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing C-N bonds, largely overcoming the limitations of traditional methods which often suffer from harsh reaction conditions and limited substrate scope.[4][5] This palladium-catalyzed cross-coupling reaction offers a mild and efficient pathway to N-arylindoles, tolerating a wide array of functional groups.[5][6]
This application note provides a comprehensive guide to the N-arylation of 5-methoxyindole using the Buchwald-Hartwig amination. It delves into the mechanistic underpinnings of the reaction, offers a detailed, field-proven protocol, and provides insights into optimizing reaction conditions for this specific substrate.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] The cycle is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5][9]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) complex.[7][9] The reactivity of the aryl halide generally follows the trend: Ar-I > Ar-Br > Ar-Cl.[7]
-
Amine Coordination and Deprotonation: The amine (in this case, 5-methoxyindole) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[4][5]
-
Reductive Elimination: The final step is the reductive elimination of the N-arylated product from the palladium center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][7]
Key Reaction Parameters for the N-Arylation of 5-Methoxyindole
The success of the Buchwald-Hartwig amination of 5-methoxyindole is highly dependent on the careful selection of the catalyst system, base, and solvent.
| Parameter | Recommended Choice | Rationale & Considerations |
| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[7][8] |
| Ligand | Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or DavePhos.[8] | These ligands stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination.[10] For indoles, bulky biarylphosphine ligands have been shown to be particularly effective.[2] |
| Base | NaOtBu (Sodium tert-butoxide) or K₃PO₄ (Potassium phosphate) | A strong, non-nucleophilic base is required to deprotonate the indole. NaOtBu is highly effective but can be incompatible with base-sensitive functional groups.[8][11] K₃PO₄ is a milder alternative for sensitive substrates.[2] |
| Solvent | Toluene or 1,4-Dioxane | These are common solvents for Buchwald-Hartwig reactions.[7][11] It is crucial to use anhydrous solvents to prevent catalyst deactivation. |
| Temperature | 80-110 °C | The reaction generally requires heating to proceed at a reasonable rate.[7] |
Detailed Experimental Protocol
This protocol is a general guideline for the N-arylation of 5-methoxyindole with an aryl bromide. Optimization may be necessary for different aryl halides.
Materials:
-
5-methoxyindole
-
Aryl bromide
-
Pd₂(dba)₃ or Pd(OAc)₂
-
XPhos (or other suitable ligand)
-
NaOtBu
-
Anhydrous toluene
-
Schlenk tube or other reaction vessel suitable for inert atmosphere
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
Figure 2: Experimental workflow for the Buchwald-Hartwig N-arylation of 5-methoxyindole.
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add 5-methoxyindole (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), NaOtBu (1.4 mmol, 1.4 equiv), the phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd).
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.[12]
-
-
Reaction Execution:
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the starting material is consumed (typically within 12-24 hours), remove the reaction from the heat and allow it to cool to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated 5-methoxyindole.[12]
-
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened reagents or purify/dry them before use. Consider using a pre-catalyst.[13] |
| Poor choice of ligand/base | Screen different ligands and bases. For electron-rich indoles, bulky biarylphosphine ligands are often optimal.[2] | |
| Formation of side products (e.g., hydrodehalogenation) | Unproductive side reactions | Lowering the reaction temperature or changing the solvent may help. Beta-hydride elimination can be a competing pathway.[4] |
| Difficulty in purification | Similar polarity of starting material and product | Optimize the eluent system for column chromatography. Consider a different purification technique if necessary. |
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the N-arylation of 5-methoxyindole, providing a reliable route to a class of compounds with significant potential in drug discovery and development. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields of the desired N-arylated products. The protocol and insights provided in this application note serve as a valuable starting point for the synthesis and exploration of novel N-arylindole derivatives.
References
-
Buchwald–Hartwig amination. In: Wikipedia. Accessed February 14, 2024. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Accessed February 14, 2024. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed February 14, 2024. [Link]
- Singleton, J. T. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. 2020;10(24):14598-14606. doi:10.
- Vaněk, T., Holan, M., & Dračínský, M. Recent Progress Concerning the N-Arylation of Indoles. Molecules. 2021;26(16):4954. doi:10.3390/molecules26164954
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed February 14, 2024. [Link]
-
Buchwald–Hartwig amination. Grokipedia. Accessed February 14, 2024. [Link]
- Old, D. W., Harris, M. C., & Buchwald, S. L. Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters. 2000;2(10):1403-1406. doi:10.1021/ol005728z
- Jones, C. P., et al. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Advances. 2023;13(24):16263-16272. doi:10.1039/D3RA02394A
- Fors, B. P., & Buchwald, S. L. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Synlett. 2009;2009(10):1525-1539. doi:10.1055/s-0029-1217336
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. Published September 6, 2018. Accessed February 14, 2024. [Link]
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Published May 22, 2022. Accessed February 14, 2024. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Published online April 3, 2025. Accessed February 14, 2024. [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Journal of the American Chemical Society. 2010;132(40):14073-14075. doi:10.1021/ja1074472
- Viciu, M. S., et al. General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages. Published online July 31, 2006. doi:10.1039/SP193
Sources
- 1. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 3. Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02658B [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. surface.syr.edu [surface.syr.edu]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. reddit.com [reddit.com]
Solvent selection for N-arylation of electron-rich indoles
Application Note & Protocol Guide
Topic: Strategic Solvent Selection for the N-Arylation of Electron-Rich Indoles
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Importance of N-Arylindoles
The N-arylindole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antipsychotic agents and angiotensin II-1 antagonists.[1] The direct formation of the C-N bond between an indole nitrogen and an aryl group, known as N-arylation, is a cornerstone transformation in modern organic synthesis.
Electron-rich indoles, those bearing electron-donating groups (e.g., -OMe, -Me), present a unique challenge. Their high electron density increases the nucleophilicity of the indole ring itself, not just the nitrogen atom. This can lead to undesired side reactions, most notably competitive C-3 arylation, which complicates purification and reduces the yield of the target N-aryl product.[2] Furthermore, these substrates can be sensitive to the harsh conditions traditionally required for cross-coupling reactions.[3]
This guide provides a detailed analysis of a critical, yet often overlooked, reaction parameter: the solvent. The strategic selection of a solvent is paramount to controlling regioselectivity, enhancing reaction rates, and achieving high yields in the N-arylation of these sensitive and important substrates. We will explore the causal relationships between solvent properties and reaction outcomes within the two most powerful catalytic systems for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[4]
Mechanistic Overview: Palladium vs. Copper Catalysis
Understanding the fundamental catalytic cycles is essential to appreciate the role of the solvent.
-
Buchwald-Hartwig Amination (Palladium-Catalyzed): This reaction class has become a mainstay for C-N bond formation due to its broad substrate scope and high efficiency.[5] It typically employs a Pd(0) catalyst, a bulky phosphine or N-heterocyclic carbene (NHC) ligand, and a strong base. The solvent must effectively dissolve the catalyst complex, the indole, the aryl halide, and the base, while also facilitating the key steps of oxidative addition and reductive elimination.[6]
-
Ullmann Condensation (Copper-Catalyzed): The Ullmann reaction is a classical, cost-effective alternative that uses copper catalysts.[7] While traditional Ullmann conditions were notoriously harsh (high temperatures, stoichiometric copper), modern protocols utilize catalytic copper salts (e.g., CuI, Cu₂O) with ligands, often diamines, under significantly milder conditions.[3][7] Solvent choice here is critical for solubilizing the copper salt and managing reaction temperature.
The Decisive Role of the Solvent in N-Arylation
The solvent is not merely an inert medium; it is an active participant that profoundly influences the reaction's success. Its key functions include:
-
Solubility and Reactant Availability: The most common reason for a failed coupling reaction is the insolubility of a key component (catalyst, base, or substrate).[6] A well-chosen solvent or solvent system ensures all reactants are in the solution phase, maximizing effective concentrations and promoting efficient catalysis.
-
Catalyst Activity and Stability: Solvents can coordinate to the metal center, influencing the electronic properties and stability of the active catalyst. Ethereal solvents, for example, can stabilize palladium intermediates. In some copper-catalyzed systems, polar aprotic solvents like DMF or DMSO are thought to act as ligands, aiding the oxidative addition step.[4]
-
Control of Regioselectivity (N- vs. C-Arylation): For electron-rich indoles, the solvent can tip the balance between N-arylation and undesired C-arylation. This is often linked to how the solvent modulates the nucleophilicity of the indole nitrogen versus the C3 position and how it interacts with the metal-indole intermediate.[8]
-
Base Efficacy: The strength and solubility of the base are highly dependent on the solvent. Strong alkoxide bases (e.g., NaOt-Bu) are most effective in ethereal or aromatic hydrocarbon solvents, while inorganic carbonate bases (e.g., K₂CO₃, K₃PO₄) are better suited for more polar solvents like DMF, ethanol, or even water.[1][7][9]
-
Temperature and Rate Management: The boiling point of the solvent dictates the accessible temperature range for the reaction, directly impacting the reaction rate. High-boiling solvents like toluene, xylene, or NMP are often used for less reactive aryl chlorides or bromides.[3]
A Practical Guide to Solvent Selection
The choice of solvent is intrinsically linked to the chosen catalytic system (Pd or Cu). Below is a breakdown of common solvent classes and their strategic application.
Solvent Classes and Their Applications
| Solvent Class | Examples | Boiling Point (°C) | Key Characteristics & Best Use Cases | Catalytic System |
| Aromatic Hydrocarbons | Toluene, p-Xylene | 111, 138 | Non-polar, high-boiling. Excellent for dissolving organic substrates and many phosphine ligands. A "process-friendly" choice, often superior to dioxane in Cu-catalyzed systems.[7] Widely used for both Pd and Cu catalysis.[1][10] | Pd, Cu |
| Ethereal Solvents | 1,4-Dioxane, THF, DME | 101, 66, 85 | Moderately polar, good at solvating metal complexes. Dioxane is a workhorse for Buchwald-Hartwig reactions.[1] THF is a lower-boiling alternative. | Pd, Cu |
| Polar Aprotic Solvents | DMF, DMSO, NMP | 153, 189, 202 | High polarity, high-boiling. Excellent solvating power for salts (bases) and polar substrates. Traditionally used for Ullmann reactions.[3] Can be necessary for insoluble substrates but may lead to side reactions or catalyst deactivation in some cases.[7] | Cu (primarily) |
| Protic Solvents | t-Amyl alcohol, Ethanol | 102, 78 | Can act as both solvent and ligand. t-Amyl alcohol is effective for some Pd-NHC catalyst systems.[11] Ethanol is an excellent "green" and cost-effective choice for modern, microwave-assisted copper-catalyzed protocols.[9][12] | Pd, Cu |
| Aqueous Systems | Water | 100 | The ultimate "green" solvent. Requires a phase-transfer catalyst (e.g., TBAB) for copper-catalyzed reactions to bring organic substrates into contact with the aqueous-soluble base.[9] | Cu |
Experimental Workflows and Protocols
The following diagrams and protocols provide a starting point for methodology development.
Logical Workflow for Solvent Screening
This decision tree illustrates a logical approach to selecting and optimizing a solvent for a novel N-arylation reaction.
Caption: A logical workflow for selecting and optimizing a solvent system.
Protocol 1: General Procedure for Pd-Catalyzed N-Arylation (Buchwald-Hartwig)
This protocol is adapted from methodologies using bulky biarylphosphine ligands, which are highly effective for indole N-arylation.[1][13]
Materials:
-
Electron-rich indole (e.g., 5-methoxyindole) (1.0 mmol, 1.0 equiv)
-
Aryl bromide (1.1 mmol, 1.1 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 8 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous 1,4-Dioxane or Toluene (5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, NaOt-Bu, and the electron-rich indole.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous solvent (1,4-Dioxane or Toluene) via syringe, followed by the aryl bromide.
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting indole is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-arylindole.
Protocol 2: General Procedure for Cu-Catalyzed N-Arylation (Modern Ullmann-type)
This protocol is based on modern, ligand-assisted Ullmann conditions that are significantly milder than traditional methods.[7]
Materials:
-
Electron-rich indole (e.g., 5-methoxyindole) (1.0 mmol, 1.0 equiv)
-
Aryl iodide (1.2 mmol, 1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine (0.2 mmol, 20 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (4 mL)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial, add CuI, K₃PO₄, and the electron-rich indole.
-
Reagent Addition: Seal the vial with a septum, then evacuate and backfill with inert gas three times. Add anhydrous toluene via syringe, followed by the diamine ligand and the aryl iodide.
-
Reaction: Place the sealed vial in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS (typically 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with dichloromethane (20 mL).
-
Filtration & Extraction: Filter the mixture through a plug of silica gel, washing with additional dichloromethane. Concentrate the filtrate and re-dissolve in ethyl acetate. Wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
Catalytic Cycle Visualization
Caption: Simplified Buchwald-Hartwig cycle highlighting solvent-sensitive steps.
Troubleshooting Guide
| Issue | Potential Cause (Solvent-Related) | Suggested Solution |
| Low or No Conversion | Poor solubility of starting material or base. | Switch to a more polar solvent (e.g., from Toluene to DMF for a Cu-catalyzed reaction) or use a co-solvent system. Ensure the chosen base is soluble in the reaction medium.[6][7] |
| Significant C-Arylation | Solvent may be promoting undesired reactivity pathways. | Change the solvent class. For example, if C-arylation is high in a polar aprotic solvent like DMF, try a non-polar solvent like toluene, which may favor N-arylation.[8] |
| Catalyst Decomposition (e.g., formation of Pd black) | Solvent is not adequately stabilizing the catalytic intermediates. | Switch to a more coordinating solvent like 1,4-dioxane for Pd-catalyzed reactions. Ensure the solvent is rigorously anhydrous and deoxygenated. |
| Slow Reaction Rate | Reaction temperature is too low due to a low-boiling solvent (e.g., THF). | Switch to a higher-boiling solvent (e.g., Toluene, Dioxane, Xylene) to allow for higher reaction temperatures.[3] |
Conclusion
For the N-arylation of electron-rich indoles, the solvent is a master variable that dictates the success of the transformation. A non-polar aromatic solvent like toluene often represents an excellent starting point for both modern copper- and palladium-catalyzed systems due to its favorable solubility profile, high boiling point, and process-friendly nature.[7] For palladium-catalyzed reactions, 1,4-dioxane remains a reliable and effective choice.[1] When faced with challenging substrates or seeking more sustainable methods, polar solvents like ethanol (for Cu-microwaved reactions) or even water (with phase-transfer catalysis) offer powerful alternatives.[9] By systematically evaluating the solvent based on the principles outlined in this guide, researchers can overcome the challenges of C-N coupling with sensitive substrates and efficiently synthesize valuable N-arylindole products.
References
-
Cristau, H.-J., et al. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. [Link]
-
Various Authors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Zhang, Y., et al. (2019). Solvent-controlled regioselective arylation of indoles and mechanistic explorations. Organic Chemistry Frontiers. [Link]
-
Soderberg, B. C. G., et al. (2005). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society. [Link]
-
Bezděk, O., & Dvořák, D. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules. [Link]
-
Cacchi, S., et al. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry. [Link]
-
Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters. [Link]
-
Bezděk, O., & Dvořák, D. (2021). Recent Progress Concerning the N-Arylation of Indoles. PMC. [Link]
-
Bull, J. A., et al. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Publishing. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient palladium-catalyzed N-arylation of indoles. PubMed. [Link]
-
Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Various Authors. (n.d.). Ullmann condensation. Wikipedia. [Link]
-
Wang, Z., et al. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]
-
Potavathri, S., et al. (2010). Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups. DigitalCommons@URI. [Link]
-
Li, Y., et al. (2009). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. MDPI. [Link]
-
Bull, J. A., et al. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. University of Exeter. [Link]
Sources
- 1. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02658B [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 12. ore.exeter.ac.uk [ore.exeter.ac.uk]
- 13. Efficient palladium-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification methods for 1-(3,5-dimethylphenyl)-5-methoxy-1H-indole
Application Note: Strategic Purification Protocols for 1-(3,5-dimethylphenyl)-5-methoxy-1H-indole
Executive Summary
The synthesis of 1-(3,5-dimethylphenyl)-5-methoxy-1H-indole typically involves transition-metal-catalyzed C-N cross-coupling (Buchwald-Hartwig or Ullmann type) of 5-methoxyindole and a 3,5-dimethylhalobenzene. While the synthetic pathway is well-established, the purification presents distinct challenges: removing lipophilic aryl halide starting materials, scavenging residual Palladium/Copper catalysts to <10 ppm, and separating the N-arylated product from the unreacted, more polar N-H indole precursor.
This guide details a multi-stage purification workflow designed to achieve >99.5% HPLC purity suitable for biological screening or pre-clinical development.
Chemical Profile & Separation Logic
Understanding the physicochemical differential between the product and its impurities is the foundation of this protocol.
| Compound | Structure Note | Polarity (Normal Phase) | Est. LogP | Separation Strategy |
| Target Molecule | N-substituted, 5-OMe | Intermediate | ~4.8 | Elutes after aryl halides; before NH-indoles. |
| Impurity A (Aryl Halide) | 3,5-dimethyl-X-benzene | Very Low | > 5.0 | Wash out with 100% Hexanes/Heptane. |
| Impurity B (Start. Indole) | 5-methoxyindole (N-H) | High (H-bond donor) | ~2.5 | Retained on silica; elutes with higher polarity. |
| Impurity C (Catalyst) | Pd/Cu Ligand Complex | Variable | N/A | Requires chemical scavenging/adsorption. |
Key Insight: The substitution of the indole N-H proton with a lipophilic dimethylphenyl group significantly reduces the compound's interaction with silica silanols. Consequently, the product will have a significantly higher
Workflow Visualization
The following decision tree outlines the purification logic based on crude purity and scale.
Figure 1: Integrated purification workflow ensuring metal removal and organic purity.
Detailed Protocols
Phase 1: Catalyst Removal (The "Workup" Phase)
Crucial for drug development applications to meet ICH Q3D elemental impurity guidelines.
Rationale: Palladium residues can co-elute with indoles during chromatography. Removing them before the column protects the stationary phase and simplifies isolation.
Protocol:
-
Dilute the crude reaction mixture (typically in Toluene or Dioxane) with Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
Add SiliaMetS® Thiol or activated charcoal (10-20 wt% relative to theoretical yield).
-
Stir at 50°C for 60 minutes .
-
Filter the suspension through a pad of Celite® 545 .
-
Wash the filter cake with EtOAc (3x).
-
Concentrate the filtrate to dryness under reduced pressure.
Phase 2: Flash Column Chromatography
The primary method for separating the target from unreacted starting materials.
Stationary Phase: High-performance spherical silica gel (20–40 µm). Mobile Phase: n-Heptane (or Hexanes) and Ethyl Acetate (EtOAc).
Gradient Table:
| Time (CV*) | % Heptane | % EtOAc | Action |
|---|---|---|---|
| 0–2 | 100 | 0 | Elution of Impurity A (Aryl Halide) |
| 2–5 | 100 → 95 | 0 → 5 | Gradient initiation |
| 5–12 | 95 → 85 | 5 → 15 | Elution of Target Molecule |
| 12–15 | 85 → 60 | 15 → 40 | Elution of Impurity B (5-methoxyindole) |
| 15+ | 0 | 100 | Column Flush |
*CV = Column Volume
Operational Notes:
-
Loading: Dissolve the crude residue in a minimum volume of Dichloromethane (DCM) and adsorb onto silica (dry load) to prevent band broadening, as the compound has low solubility in pure Heptane.
-
Detection: Monitor at 254 nm (aromatic) and 280 nm (indole absorption).
-
Expectation: The product typically elutes around 10-15% EtOAc.
Phase 3: Recrystallization (Polishing)
Required for achieving >99.5% purity and defined crystal habit.
Rationale: While chromatography removes chemically distinct impurities, recrystallization is superior for removing homologous impurities and amorphous content.
Solvent System A (Preferred): Ethanol / Water
-
Dissolve the chromatographed solid in boiling Ethanol (absolute) (approx. 5-8 mL/g).
-
Once fully dissolved, remove from heat and add warm water dropwise until a persistent turbidity is just observed (cloud point).
-
Add a few drops of Ethanol to clear the solution.
-
Allow to cool slowly to room temperature, then chill at 4°C for 4 hours.
-
Filter the off-white needles and wash with cold 50% EtOH/Water.
Solvent System B (Alternative): Heptane / Ethyl Acetate
-
Best for: Removing trace non-polar impurities.
-
Method: Dissolve in minimum hot EtOAc; add hot Heptane until cloudy; cool slowly.
Quality Control & Validation
To ensure the protocol was successful, the following analytical benchmarks must be met:
-
H-NMR (CDCl₃):
-
Diagnostic Peak 1: Disappearance of the broad singlet at ~8.0-8.5 ppm (Indole N-H).
-
Diagnostic Peak 2: Appearance of aromatic signals corresponding to the 3,5-dimethylphenyl group (typically ~7.0 ppm ).
-
Diagnostic Peak 3: Singlet at ~3.8 ppm (Methoxy group) must remain.
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: MeCN/Water (0.1% Formic Acid).
-
Target: Single peak >99.5% area integration.
-
-
Residual Metal (ICP-MS):
-
Target: Pd < 10 ppm (if used for biological assays).
-
References
-
Buchwald-Hartwig Amination General Protocols
-
Metal Removal Strategies
- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
-
Source:
-
Indole Purification Techniques
- Li, J.J. (Ed.) (2010). Heterocyclic Chemistry in Drug Discovery. (General reference for N-aryl indole properties).
-
Source:
-
Recrystallization Solvent Selection
- University of Rochester.
-
Source:
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Catalyst Poisoning in Indole Buchwald-Hartwig Coupling
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reactions involving indole substrates. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges encountered in the lab. As Senior Application Scientists, our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Part 1: FAQs - Understanding the Fundamentals of Catalyst Poisoning
Q1: What is catalyst poisoning in the context of a Buchwald-Hartwig reaction?
A: Catalyst poisoning refers to the deactivation of the palladium catalyst, preventing it from facilitating the C-N bond formation. This occurs when a substance in the reaction mixture binds to the palladium center, either reversibly or irreversibly, and inhibits one or more key steps of the catalytic cycle (oxidative addition, amine coordination, or reductive elimination). The result is a sluggish, incomplete, or completely stalled reaction. A common visual indicator of severe catalyst deactivation is the precipitation of palladium black.[1]
Q2: Why are indole substrates particularly challenging for Buchwald-Hartwig coupling?
A: Indoles and other N-heterocycles present a unique challenge due to the nature of the indole nitrogen and the potential for competing side reactions.[2] Key issues include:
-
Ambident Nucleophilicity: Indoles can be deprotonated to form an indolide anion, which has nucleophilic character at both the N1 and C3 positions. This can lead to undesired C-C bond formation.
-
Substrate-Induced Deactivation: The indole ring system itself, especially if it contains other coordinating functional groups, can bind to the palladium center and form stable, off-cycle complexes that are catalytically inactive.[3] This is a common issue with many N-heteroaromatic substrates.[3]
-
Poor Nucleophilicity: The nitrogen atom of indole is relatively non-nucleophilic, which can make the desired C-N coupling a slow process.[4]
Q3: What are the most common sources of catalyst poisons in my reaction flask?
A: Catalyst poisons are often hidden impurities within your starting materials or solvents. Vigilance in purification and handling is critical. Below is a summary of common culprits.
| Poison/Inhibitor Class | Specific Examples | Common Source | Mechanism of Poisoning |
| Sulfur Compounds | Thiols, thioethers, elemental sulfur[5] | Impurities in starting materials or reagents. | Strong coordination to the palladium center, blocking active sites. |
| Coordinating Heterocycles | Pyridine, thiazole, imidazole[6] | Can be the substrate itself or an impurity. | Form stable, catalytically dormant palladium complexes.[3] |
| Excess Halide Ions | Iodide (I⁻) | From aryl iodide substrates. | Can precipitate the palladium complex, taking it out of the catalytic cycle.[7] |
| Water and Oxygen | H₂O, O₂ | Improperly dried solvents/reagents; atmospheric leaks. | Can lead to oxidation of the active Pd(0) to inactive Pd(II) species or hydrolysis of sensitive reagents.[1][8] |
| Other Functional Groups | Azo groups, some nitro groups[9] | Present on the aryl halide or indole substrate. | Can coordinate to palladium or be incompatible with the strong bases used.[9] |
Part 2: Troubleshooting Guide - Scenarios & Actionable Solutions
This section addresses specific experimental observations and provides a logical workflow for diagnosing and solving the problem.
Scenario 1: My reaction is sluggish or has completely stalled.
This is the most common failure mode and typically points directly to catalyst deactivation.
A: First, verify the integrity of your catalyst and reagents. The problem often lies with the quality of the inputs rather than the reaction conditions themselves.
Troubleshooting Workflow: Stalled Reaction
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Indole synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. diva-portal.org [diva-portal.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Minimizing C3-Arylation in N-Aryl Indole Synthesis
Introduction: The N-aryl indole scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in pharmaceuticals and organic electronic materials. The Buchwald-Hartwig amination and related palladium-catalyzed cross-coupling reactions are powerful methods for their synthesis.[1] However, a persistent challenge is the undesired C3-arylation of the indole ring, which often competes with the desired N-arylation.[2] The indole nucleus possesses multiple nucleophilic sites, primarily the N1-H and the electron-rich C3 position.[3] This guide provides in-depth troubleshooting strategies and mechanistic insights to help researchers minimize C3-arylation side products and maximize the yield of the desired N-aryl indole.
Troubleshooting Guide
This section addresses specific issues encountered during N-aryl indole synthesis. Each answer provides a mechanistic explanation and actionable steps to resolve the problem.
Q1: My reaction shows significant C3-arylation. What are the primary factors to investigate?
A1: Significant C3-arylation indicates that the reaction conditions favor a C-H activation pathway at the C3 position over the desired N-H coupling. The indole ring is inherently electron-rich, making the C3 position susceptible to electrophilic attack or concerted metalation-deprotonation.[4] To troubleshoot this, you must systematically evaluate four key parameters: the catalyst/ligand system , the base , the solvent , and the temperature .
The interplay between these factors determines the dominant reaction pathway. A strong base can deprotonate the N-H, forming a highly nucleophilic indolide anion that favors N-arylation.[3] However, if the N-H remains protonated, a competing C-H activation pathway at the electron-rich C3 position can occur, often facilitated by an electrophilic palladium catalyst.[4][5]
Below is a workflow to guide your optimization process.
Caption: Troubleshooting workflow for minimizing C3-arylation.
Q2: How does my choice of catalyst and ligand affect the N/C3 selectivity?
A2: The choice of palladium precursor and, more critically, the phosphine ligand is paramount in controlling regioselectivity. The ligand's steric and electronic properties directly influence the geometry and reactivity of the palladium center.
Mechanistic Insight:
-
N-Arylation (Buchwald-Hartwig Pathway): This pathway typically involves the formation of an L-Pd(0)-Amine complex. Reductive elimination from a Pd(II)-amido complex yields the N-aryl product. Bulky, electron-rich ligands accelerate this reductive elimination step, often outcompeting the C-H activation pathway.[6]
-
C3-Arylation (C-H Activation Pathway): This can proceed via an electrophilic palladation mechanism where the Pd(II) catalyst directly interacts with the electron-rich C2-C3 bond.[4] Ligands that are less bulky or more electron-withdrawing can lead to a more electrophilic palladium center, favoring this pathway.
Recommendations:
-
Employ Bulky Ligands: Sterically hindered biarylphosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or chelating phosphines with a large bite angle (e.g., Xantphos) are highly effective.[2][6] The steric bulk around the metal center can physically block the approach to the C3 position, thereby favoring coordination at the less hindered nitrogen atom.
-
Avoid Less Hindered Ligands: Simpler phosphine ligands like PPh3 or even some bidentate ligands with smaller bite angles may not provide sufficient steric hindrance to prevent C3-arylation.
| Ligand Type | Example(s) | Typical Outcome for N-Arylation | Rationale |
| Bulky Monodentate | XPhos, SPhos, P(t-Bu)3 | High N-selectivity | Significant steric bulk disfavors C3-H activation and accelerates N-C reductive elimination.[2][6] |
| Wide Bite-Angle Bidentate | Xantphos, DPEPhos | Good to High N-selectivity | The defined geometry can sterically shield the C3 position. |
| Simple/Less Hindered | PPh3, DPPF, BINAP | Variable; risk of C3-arylation | May not provide sufficient steric hindrance, especially with unhindered indoles.[2] |
Q3: What is the role of the base in controlling selectivity, and which one should I choose?
A3: The base plays a crucial role in determining the concentration and nature of the nucleophilic indole species in solution. The choice of base can shift the equilibrium between the neutral indole and the deprotonated, more nucleophilic indolide anion.
Mechanistic Insight:
-
Strong, Non-nucleophilic Bases (e.g., NaOt-Bu, K3PO4, Cs2CO3): These bases are effective at deprotonating the indole N-H (pKa ≈ 17 in DMSO). The resulting indolide anion is a potent nucleophile that readily participates in the Buchwald-Hartwig cycle, strongly favoring N-arylation.[6] Using a strong base is often the most critical factor for achieving high N-selectivity.
-
Weak or Sterically Hindered Bases: Weaker bases (e.g., K2CO3) may not fully deprotonate the indole, leading to a significant concentration of the neutral form. The neutral indole is more prone to undergo electrophilic C3-arylation. Some studies have shown that highly hindered bases like LiHMDS can, in the absence of a ligand, act as a transient directing group to favor C3-arylation, highlighting the complexity of the base's role.[7]
Recommendations:
-
Start with a Strong Base: Sodium tert-butoxide (NaOt-Bu) is often the base of choice for efficient N-arylation.[6]
-
Consider Milder Alternatives for Sensitive Substrates: If your substrate is sensitive to NaOt-Bu, potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) are excellent, albeit slightly weaker, alternatives.[2]
-
Ensure Stoichiometry: Use a sufficient excess of the base (typically 1.5-2.2 equivalents) to ensure complete deprotonation and drive the reaction towards N-arylation.
Q4: Can solvent choice influence the outcome of my N-arylation reaction?
A4: Yes, the solvent can significantly impact both the reaction rate and the N/C3 selectivity. The solvent's polarity and coordinating ability can influence the solubility of the base, the stability of intermediates, and the aggregation state of the catalyst.
Recommendations:
-
Aprotic, Non-polar to Moderately Polar Solvents: Toluene and 1,4-dioxane are the most commonly used and effective solvents for Buchwald-Hartwig N-arylation of indoles.[8] Toluene is often superior.[8]
-
Avoid Highly Polar, Coordinating Solvents: Solvents like DMF or DMSO can sometimes be effective, but they can also coordinate to the palladium center, altering its reactivity.[9] In some metal-free systems, DMSO was found to be essential for C3-arylation while N-arylation still proceeded, suggesting solvent can play a complex role in pathway selection.[9] A recent study demonstrated that solvent choice alone could switch selectivity between C2 and C3 arylation, highlighting its powerful effect.[10]
Frequently Asked Questions (FAQs)
Q5: What is the mechanistic difference between N-arylation and C3-arylation?
A5: The two pathways diverge from the initial coordination of the palladium catalyst. The diagram below illustrates the competing catalytic cycles. The desired N-Arylation cycle (blue) proceeds via the well-established Buchwald-Hartwig amination mechanism. The undesired C3-Arylation cycle (red) is a form of direct C-H functionalization.
Caption: Competing catalytic cycles for N- and C3-arylation of indoles.
The key divergence is the nature of the indole nucleophile. A strong base generates the indolide anion, favoring the N-arylation pathway. In the absence of sufficient indolide, the neutral indole can be intercepted by the Pd(II) complex via a C-H activation event at the electron-rich C3 position.[1][4]
Q6: My indole has a substituent at the C2 position. How does this affect selectivity?
A6: A substituent at the C2 position can significantly influence the N/C3 selectivity through steric effects. A bulky C2-substituent will sterically hinder the approach of the palladium catalyst to the N1 position. This can slow down the rate of N-arylation and may increase the proportion of the undesired C3-arylated product. In such cases, using a less sterically demanding but still electron-rich ligand might be necessary, though this requires careful optimization to avoid exacerbating C3-arylation.[2] Conversely, a C2-substituent can also disfavor C3-arylation by increasing steric clash at that position, making the outcome highly substrate-dependent.
Q7: Are there any alternatives to palladium catalysis to avoid this issue?
A7: Yes, copper-catalyzed Ullmann-type couplings are a classic alternative for N-arylation.[8] These reactions often show excellent selectivity for N-arylation over C-arylation, particularly for indoles.[8] Modern protocols use ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) and operate under milder conditions than traditional Ullmann reactions.[11] If palladium-based systems consistently provide poor selectivity, exploring a copper-catalyzed approach is a highly recommended alternative. Additionally, transition-metal-free methods promoted by strong bases like KOtBu have been reported, which can favor C3-arylation but under specific, oxygen-free conditions.[9]
Appendix: Sample Protocol for Highly N-Selective Arylation
This protocol is a general starting point and should be optimized for specific substrates.
Reaction: Indole + 4-Bromoanisole → 1-(4-methoxyphenyl)-1H-indole
-
Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (1 mol%), XPhos (2.5 mol%), and Sodium tert-butoxide (1.4 mmol).
-
Reagents: Add indole (1.0 mmol) and 4-bromoanisole (1.2 mmol).
-
Solvent: Add anhydrous toluene (3 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
This protocol utilizes a bulky ligand (XPhos) and a strong base (NaOt-Bu) in a non-polar solvent (toluene), conditions that strongly favor the desired N-arylation pathway.
References
-
C–H functionalization of indoles and oxindoles through CDC reactions. (n.d.). Royal Society of Chemistry. [Link]
-
A Short Review of C7 – H Bond Functionalization of Indole/Indoline. (2025). RSIS International. [Link]
-
Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. (2018). ACS Publications. [Link]
-
Construction of the indole nucleus through C-H functionalization reactions. (2010). ResearchGate. [Link]
-
Solvent-controlled regioselective arylation of indoles and mechanistic explorations. (2018). Organic Chemistry Frontiers. [Link]
-
The Copper-Catalyzed N-Arylation of Indoles. (2002). Journal of the American Chemical Society. [Link]
-
Transition Metal-Free C3 Arylation of Indoles with Aryl Halides. (2017). PMC. [Link]
-
Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles. (2014). PMC. [Link]
-
Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. (2012). Beilstein Journals. [Link]
-
Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. (2012). PMC. [Link]
-
Effect of solvent on the alkylation. Reaction conditions: indole (0.1...). (n.d.). ResearchGate. [Link]
-
C3-Arylation of indoles with aryl ketones via C–C/C–H activations. (2020). RSC Publishing. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. (2021). PMC. [Link]
-
Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. (2016). PubMed. [Link]
-
Palladium-Catalyzed 2-fold C–H Activation/C–C Coupling for C4-Arylation of Indoles Using Weak Chelation. (2022). ACS Publications. [Link]
-
Efficient Palladium-Catalyzed N-Arylation of Indoles. (2000). ACS Publications. [Link]
-
The approaches for N‐1 and C‐3 arylation for indoles. (n.d.). ResearchGate. [Link]
-
Efficient Palladium-Catalyzed N-Arylation of Indoles. (2000). Organic Chemistry Portal. [Link]
-
Regiospecificity in Ligand-Free Pd-Catalyzed C–H Arylation of Indoles: LiHMDS as Base and Transient Directing Group. (2020). ACS Catalysis. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. (2020). Chemistry – An Asian Journal. [Link]
-
Ligand-controlled regiodivergent direct arylation of indoles via oxidative boron Heck reaction. (2022). Organic Chemistry Frontiers. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. (2025). ResearchGate. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 5. Palladium-Catalyzed Arylation and Heteroarylation of Indolizines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Transition Metal-Free C3 Arylation of Indoles with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Optimization of Cu-Catalyzed Indole Arylation
Case ID: CU-IND-ARYL-OPT Support Tier: Level 3 (Senior Application Scientist) Status: Active
Welcome to the Advanced Catalysis Support Center.
I am Dr. Chen, your Senior Application Scientist. You are likely here because your copper-catalyzed indole arylation (modified Ullmann-Goldberg coupling) is suffering from stalled conversion, catalyst decomposition ("black crash"), or unexpected regioselectivity.
Unlike Palladium catalysis, where ligands are often forgiving, Copper catalysis is a slave to thermodynamics. The reaction temperature is not just a variable; it is the switch that controls the delicate equilibrium between the oxidative addition (which requires heat) and catalyst disproportionation (which is accelerated by heat).
This guide replaces generic advice with a mechanistic troubleshooting framework.
Module 1: The Thermodynamics of Activation
The Core Problem: Copper(I) is a "soft" metal with a high barrier for oxidative addition (OA) into aryl halides compared to Palladium.
-
Too Cold: The Cu-ligand complex cannot overcome the activation energy (
) to break the C-X bond. Reaction stalls. -
Too Hot: The ligation equilibrium shifts. The ligand (
) dissociates from Cu(I), leading to the rapid disproportionation of naked Cu(I) into inactive Cu(0) (black precipitate) and Cu(II).
Reference Data: Halide-Temperature Correlation
Use this table to set your baseline temperature based on your electrophile.
| Aryl Halide ( | Bond Energy ( | Min. Activation Temp ( | Recommended Ligand Class |
| Aryl Iodide | ~65 | 80°C - 90°C | Diamines (e.g., DMEDA), Amino Acids |
| Aryl Bromide | ~81 | 90°C - 110°C | Diamines, Phenanthrolines |
| Aryl Chloride | ~96 | 110°C - 130°C | Oxalic Diamides (Ma's Ligands) |
Critical Note: If you are running an Aryl Chloride at 80°C, no amount of time will drive the reaction. You must cross the thermodynamic threshold.
Module 2: Ligand-Specific Thermal Profiles
Not all ligands can withstand the temperatures required to activate Aryl Chlorides.[1] Matching your ligand's thermal stability to your required reaction temperature is crucial.
System A: The Buchwald Protocol (Diamines)
-
Ligands: trans-N,N'-dimethyl-1,2-cyclohexanediamine, DMEDA.
-
Optimal Temp: 80°C – 100°C.
-
Solvent: Toluene or Dioxane.
-
Risk: At >110°C, volatile diamines can evaporate or oxidize, leading to catalyst death.
System B: The Ma Protocol (Amino Acids & Oxalamides)
-
Ligands: L-Proline, N,N-dimethylglycine, BTMPO (Oxalic diamides).
-
Optimal Temp: 90°C – 130°C.
-
Solvent: DMSO or DMF (Polar aprotic solvents stabilize the ionic intermediates).
-
Advantage: Oxalamides are specifically designed to stabilize Cu species at the high temperatures (120°C+) needed for Aryl Chlorides.
Module 3: Visualizing the Mechanism & Failure Points
The following diagram illustrates the catalytic cycle and exactly where temperature exerts its influence.
Figure 1: The Copper Catalytic Cycle. Note that Temperature is a double-edged sword: it drives the difficult Oxidative Addition step but promotes catalyst decomposition if the ligand detaches.
Module 4: Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned black after 1 hour, and conversion stopped at 20%. Why?
Diagnosis: Catalyst Decomposition (The "Black Crash").
Mechanism: The black precipitate is Copper(0) nanoparticles. This occurs when the reaction temperature causes the ligand to dissociate from the copper center. Without the ligand, Cu(I) disproportionates:
-
Lower Temperature: Drop T by 10-15°C.
-
Increase Ligand Loading: Maintain a Ligand:Cu ratio of at least 2:1 (standard) or 3:1 to push the equilibrium toward the active complex.
-
Check Oxygen: Ensure strict inert atmosphere; oxygen accelerates ligand oxidation at high T.
Q2: I am using 4-Chloro-toluene and seeing 0% conversion at 90°C.
Diagnosis: Kinetic Trap. Mechanism: The C-Cl bond strength (~96 kcal/mol) is too high for oxidative addition at 90°C. You have not reached the activation energy threshold. Corrective Actions:
-
Switch Ligand: Move to Oxalic Diamides (e.g., BTMPO) which are stable at higher temps.
-
Increase Temperature: Run at 120°C - 130°C in DMSO.
-
Switch Halide: If high temp is impossible (substrate sensitivity), switch to 4-Iodo-toluene .
Q3: I am observing C3-arylation instead of N-arylation.
Diagnosis: Thermodynamic/Mechanistic Divergence. Mechanism: While N-arylation is the standard Ullmann outcome, C3-arylation can occur via electrophilic metallation pathways, often favored by Cu(II) species or specific directing groups. Corrective Actions:
-
Control Catalyst State: Ensure you are using a pure Cu(I) source (CuI) and a reductant (if necessary) to prevent Cu(II) formation.
-
Base Selection: Stronger bases (e.g.,
, ) favor the deprotonation of the N-H bond, promoting N-metallation over C-metallation.
Module 5: The Thermal Gradient Screening Protocol
Do not guess. Validate.
Objective: Determine the optimal T (
-
Preparation: Prepare 4 reaction vials with standard stoichiometry (1.0 equiv Indole, 1.2 equiv Ar-X, 10 mol% CuI, 20 mol% Ligand, 2.0 equiv Base).
-
The Gradient: Set up a heating block with a gradient:
-
Vial A: 80°C
-
Vial B: 100°C
-
Vial C: 120°C
-
Vial D: 140°C
-
-
Sampling: Take aliquots at t=2h and t=12h.
-
Analysis Logic (See Diagram Below):
Figure 2: Visual Troubleshooting Logic for Reaction Optimization.
References
-
Buchwald, S. L., et al. (2002).[2] "A General Method for the Copper-Catalyzed N-Arylation of Indoles." Journal of the American Chemical Society.[1][2][3][4]
- Core Reference for Diamine Ligands (System A).
-
Ma, D., et al. (2015).[4][5] "CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines." Journal of the American Chemical Society.[1][2][3][4]
- Core Reference for Oxalamides and High-Temp Aryl Chloride coupling (System B).
-
Taillefer, M., et al. (2004).[6] "Mild and Efficient Copper-Catalyzed N-Arylation of Nitrogen Heterocycles." Angewandte Chemie International Edition.
- Reference for Phenanthroline/Schiff base ligands.
-
Gaunt, M. J., et al. (2008). "Cu(II)-Catalyzed Direct and Site-Selective Arylation of Indoles." Journal of the American Chemical Society.[1][2][3][4]
- Reference for Regioselectivity (C3 vs N1) mechanisms.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines [organic-chemistry.org]
- 5. asianpubs.org [asianpubs.org]
- 6. html.rhhz.net [html.rhhz.net]
Technical Support Center: Removing Unreacted 3,5-Dimethylhalobenzene
Introduction
Unreacted starting materials—specifically lipophilic aryl halides like 3,5-dimethylbromobenzene (CAS: 556-96-7) or its chloro/iodo analogs—are notorious "grease" impurities. Their lack of polar functional groups renders them chemically inert to standard acid/base washes, and their high boiling points (~202–204°C) make them persistent against standard rotary evaporation.
This guide provides a tiered troubleshooting approach, moving from physical separation to advanced chemical scavenging.
Module 1: Physical Separation (Volatility & Solubility)
The Principle: 3,5-dimethylbromobenzene is a liquid at room temperature with a boiling point significantly higher than common solvents but lower than many complex drug scaffolds.
Workflow A: High-Vacuum Distillation (Kugelrohr)
Best for: Stable, non-volatile products (>300 g/mol ).
If your product is thermally stable, "baking" the impurity off is the most efficient method. Standard rotary evaporators (down to ~10 mbar) are often insufficient to remove this compound at safe temperatures.
Protocol:
-
Transfer: Move the crude oil to a Kugelrohr bulb or a round-bottom flask.
-
Vacuum Setup: Connect to a high-vacuum manifold (<0.5 mmHg / <500 mTorr).
-
Thermal Ramp:
-
Ambient: Hold at RT for 15 mins to remove residual solvent.
-
Ramp: Slowly increase oven/bath temperature to 60–80°C .
-
Monitoring: 3,5-dimethylbromobenzene will distill rapidly at ~60°C under 0.1 mmHg.
-
-
Verification: Check the "cold finger" or receiving bulb for a clear, colorless liquid.
Workflow B: Solubility-Driven Crystallization
Best for: Solid, crystalline products.
Because the impurity is a liquid and highly lipophilic, it remains in the mother liquor during crystallization.
Solvent System Recommendation:
-
Anti-solvent: Methanol or Acetonitrile (The impurity is sparingly soluble in cold polar solvents, but your product might be too).
-
Ideal System: Hexanes/Ethyl Acetate (Cool to -20°C). The impurity is fully miscible in hexanes; if your product crystallizes, the impurity will wash away in the filtrate.
Module 2: Chromatographic Optimization
The Principle: 3,5-dimethylhalobenzenes are non-polar (High Rf). They typically elute near the solvent front in standard Normal Phase (NP) chromatography.
The "Co-Elution" Problem
If your product is also non-polar (e.g., a protected intermediate), it may co-elute with the halide.
Troubleshooting Table: Mobile Phase Selection
| Method | Mobile Phase | Expected Behavior |
| Standard NP | 100% Hexanes → 5% EtOAc | Impurity elutes immediately (Rf > 0.8). |
| Reverse Phase (C18) | 80% MeCN / 20% Water | Impurity retains strongly (lipophilic). Product may elute earlier if it has polar groups. |
| Ag-Impregnated Silica | Hexanes/Toluene | Ineffective. (Silver nitrate separates pi-systems like alkenes; it has little effect on this aryl halide). |
Decision Logic Diagram
Figure 1: Decision matrix for selecting the optimal purification method based on product properties.
Module 3: Chemical Scavenging (Advanced)
The Principle: If physical separation fails, you must chemically alter the impurity to make it separable. Note: Unactivated aryl halides are chemically inert to standard scavengers (e.g., silica-supported thiols) unless a catalyst is present.
Scenario: The "Sacrificial" Coupling (Post-Reaction)
Applicability: You performed a Pd-catalyzed reaction (Suzuki/Buchwald), and the catalyst is still active in the mixture.
The Protocol:
-
Diagnosis: TLC shows 10% unreacted 3,5-dimethylbromobenzene.
-
Add Scavenger: Add 0.5 equivalents (relative to the impurity) of a highly polar boronic acid (e.g., 4-carboxyphenylboronic acid or 3-aminophenylboronic acid).
-
Resume Heating: Heat the mixture for 1–2 hours.
-
Mechanism: The Pd catalyst couples the "grease" impurity to the polar boronic acid.
-
Workup:
-
The new byproduct is now an acid or amine .
-
Wash: Perform a basic extraction (NaOH aq). The byproduct moves to the aqueous layer; your non-polar product stays in the organic layer.
-
Scavenging Workflow Diagram
Figure 2: The "Sacrificial Coupling" workflow to convert lipophilic halides into water-soluble byproducts.
Frequently Asked Questions (FAQ)
Q: Can I use polymer-supported scavengers (e.g., Si-Thiol)? A: Generally, no . Silica-supported thiols or amines are designed to scavenge electrophiles (like acid chlorides or alkyl halides) or metals (Pd scavengers). They will not react with an unactivated aryl halide like 3,5-dimethylbromobenzene unless you also add a Pd catalyst and base to force a coupling reaction.
Q: I tried Rotovap at 50°C, but the impurity is still there. Why? A: The boiling point of 3,5-dimethylbromobenzene is ~203°C at atmospheric pressure. Even at 10 mbar, the boiling point is likely above 80°C. You need a high-vacuum manifold (<1 mmHg) or a Kugelrohr to remove it effectively.
Q: My product and the impurity have the same Rf in Hexanes/EtOAc. What now? A: Switch orthogonality.
-
Try Dichloromethane (DCM) or Toluene as the mobile phase. The pi-pi interactions with toluene might differentiate the aromatic systems.
-
Use Reverse Phase (C18) TLC plates to check separability. The methyl groups on the impurity make it stick very hard to C18, potentially allowing your product to elute earlier.
References
Technical Support Center: Palladium-Catalyzed Indole N-Arylation
Topic: Alternative Ligands & Troubleshooting Methodologies
Core Directive & Technical Overview
The Challenge: Indole
The Solution: Success relies on "forcing" the reductive elimination of the C-N bond from the Palladium(II) center before C-H activation or other side pathways can occur. This requires bulky, electron-rich ligands that destabilize the Pd(II) intermediate, accelerating the desired reductive elimination.
This guide moves beyond standard triphenylphosphine (
Ligand Selection Matrix
Use this table to select the starting ligand based on your specific substrate constraints.
| Substrate Challenge | Recommended Ligand | Catalyst Precursor | Base System | Why? |
| General Purpose (Unsubstituted Indole) | XPhos or DavePhos | Good balance of steric bulk and electronic richness; cost-effective. | ||
| Sterically Hindered (2- or 7-substituted Indoles) | tBuXPhos | Extreme bulk prevents coordination of the C3-carbon, suppressing C-arylation. | ||
| Electron-Deficient Aryl Halides (e.g., Pyridines) | BrettPhos | BrettPhos Pd G4 | Highly electron-rich; facilitates oxidative addition of deactivated halides. | |
| Base-Sensitive Functional Groups (Esters, Nitriles) | Me4tBuXPhos or NHC (PEPPSI-IPr) | Pd-PEPPSI-IPr | Allows use of weaker bases; NHCs are robust and prevent catalyst death. | |
| Ultra-High Activity (Room Temp / Low Loading) | P(tBu)3 (or | The "classic" bulky alkyl phosphine; extremely active but air-sensitive. |
Troubleshooting & FAQs
Issue 1: "I am getting C3-arylation instead of N-arylation."
Diagnosis: The reductive elimination of the N-Aryl bond is too slow, allowing the Pd center to migrate or coordinate to the C3 position (Heck-type mechanism). Corrective Action:
-
Switch to a Bulky Biaryl Ligand: If using
or BINAP, stop. Switch to tBuXPhos . The tert-butyl groups create a "roof" over the square-planar Pd complex, physically blocking the C3-position of the indole from approaching the metal center. -
Check the Halide: Aryl Iodides are prone to forming stable Pd-dimers that can lead to off-cycle resting states. Switch to Aryl Bromides or Chlorides when using Buchwald ligands to maintain a monomeric active species.
Issue 2: "The reaction stalls at 40-50% conversion."
Diagnosis: Catalyst deactivation (formation of Palladium black) or product inhibition. Corrective Action:
-
Precatalyst Strategy: Are you mixing
and ligand in situ? This is often inefficient. Switch to a Pre-formed Catalyst (e.g., XPhos Pd G4). This ensures a 1:1 Pd:Ligand ratio and immediate entry into the catalytic cycle. -
Water Addition: Counter-intuitively, adding 1-2% water (or using undried solvent) can accelerate reactions with boronic acids or specific coupling partners, but in amination, strictly anhydrous conditions are usually best unless using
. If using , ensure it is finely ground or use a slurry with a drop of water to increase solubility.
Issue 3: "My substrate has an ester/nitrile and degrades with NaOtBu."
Diagnosis:
-
Weak Base Protocol: Switch to
or . -
Ligand Adjustment: Weaker bases slow down the deprotonation of the indole. To compensate, use a more active ligand like BrettPhos or an NHC (Pd-PEPPSI-IPr) which can operate at higher temperatures (100-110°C) required for weak bases without decomposing.
Visual Decision Guides
Figure 1: Ligand Selection Decision Tree
Caption: A logic flow for selecting the optimal ligand based on steric and electronic constraints.
Figure 2: Mechanistic Pathway & Competitive C-Arylation
Caption: The bulky ligand (L) promotes N-reductive elimination (Green) over C3-migration (Red).
Experimental Protocols
Protocol A: The "Buchwald" Standard (tBuXPhos)
Best for: 2-substituted indoles, 7-substituted indoles, and general difficult couplings.
-
Preparation: In a glovebox or under Argon, charge a reaction vial with:
- (1.0 mol%) or tBuXPhos Pd G3 (2.0 mol%)
-
tBuXPhos (Ligand) (2-4 mol% if using
; 0% if using G3) -
Indole substrate (1.2 equiv)
-
Aryl Halide (1.0 equiv)
- (1.4 equiv)
-
Solvent: Add anhydrous Toluene or Dioxane (concentration 0.2 M).
-
Reaction: Seal and heat to 90–100 °C for 4–12 hours.
-
Workup: Cool to RT, dilute with EtOAc, filter through a celite pad, and concentrate.
Protocol B: The NHC Method (Pd-PEPPSI)
Best for: Scale-up, weaker bases, and high thermal stability.
-
Preparation: Charge vial with:
-
Pd-PEPPSI-IPr (1-2 mol%)
-
Indole substrate (1.0 equiv)
-
Aryl Halide (1.0 equiv)
-
or
(2.0 equiv)
-
-
Solvent: Add Dioxane or DME (concentration 0.25 M).
-
Reaction: Heat to 100–110 °C . (Note: NHC catalysts often require higher activation temperatures than phosphines).
-
Validation: Monitor by LCMS. If conversion is slow, increase temp to 120 °C; the PEPPSI skeleton is stable up to very high temperatures.
References
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000).[1] Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for C-N Bond Formation. Chemistry - A European Journal. [Link]
-
Hartwig, J. F. (2008). Carbon-Heteroatom Bond Formation Catalyzed by Organometallic Complexes.[2] Nature, 455, 314–322. [Link]
-
Alsabeh, P. G., et al. (2010). Palladium-Catalyzed Direct C-H Arylation of Heterocycles with Aryl Chlorides using Well-Defined NHC-Pd(II) Precatalysts. Chemistry - A European Journal. [Link]
Sources
Validation & Comparative
HRMS vs. Conventional Techniques: Structural Elucidation of C17H17NO Indole Derivatives
Executive Summary: The C17H17NO Challenge
In drug discovery, indole scaffolds are ubiquitous, serving as the core for therapeutics targeting GPCRs (e.g., serotonin receptors) and kinases. A recurring analytical challenge is the structural elucidation of derivatives with the formula C17H17NO (Exact Mass: 251.1310). This formula represents a chemical space crowded with regioisomers—such as
This guide objectively compares High-Resolution Mass Spectrometry (HRMS) (Orbitrap/Q-TOF) against conventional alternatives (Triple Quadrupole MS, NMR, HPLC-UV). We demonstrate that while NMR is the structural gold standard, it fails in bioanalytical sensitivity; and while Triple Quads excel in quantitation, they lack the resolving power to distinguish isobaric interferences. HRMS emerges as the optimal hybrid, offering sub-ppm mass accuracy and distinct fragmentation fingerprints required for confident isomer differentiation in complex matrices.
Technology Comparison: HRMS vs. Alternatives
The following analysis evaluates three primary analytical modalities used in the development of C17H17NO indole derivatives.
Table 1: Performance Matrix
| Feature | HRMS (Orbitrap/Q-TOF) | Triple Quadrupole (QqQ) | NMR (600 MHz) |
| Primary Utility | Unknown ID, Metabolite Profiling | Targeted Quantitation | De Novo Structure Confirmation |
| Mass Accuracy | < 1-3 ppm (Excellent) | ~1000 ppm (Unit Resolution) | N/A |
| Resolving Power | > 140,000 (Orbitrap) / > 40,000 (Q-TOF) | < 2,000 | Atomic Resolution |
| Sensitivity | Femtogram (fg) to Picogram (pg) | Attogram (ag) to Femtogram (fg) | Microgram (µg) to Milligram (mg) |
| Isomer Differentiation | High (via MS/MS fragmentation & Fine Isotopes) | Low (MRM transitions often overlap) | Very High (Distinct chemical shifts) |
| Throughput | High (UHPLC timescales) | High (Fast switching) | Low (Long acquisition times) |
Critical Analysis
-
The Sensitivity Gap: While NMR provides unambiguous connectivity (e.g., HMBC correlations proving
-substitution vs. -substitution), it requires sample concentrations ( ) often unattainable in early-stage pharmacokinetic (PK) studies. -
The Resolution Gap: Triple Quadrupoles (QqQ) operate at unit resolution. A contaminant with m/z 251.2 (e.g., a matrix co-eluter) cannot be distinguished from the analyte m/z 251.1. HRMS resolves these species, preventing false-positive bioactivity assignment.
Experimental Protocol: Self-Validating HRMS Workflow
This protocol is designed for the Thermo Q Exactive™ Plus (Orbitrap) but is transferable to Agilent 6500 Series (Q-TOF) with parameter adjustments.
A. Sample Preparation (The "Clean-Inject" Standard)
-
Matrix: Rat Plasma spiked with C17H17NO isomer candidates.
-
Extraction: Protein precipitation using ice-cold Acetonitrile (1:3 v/v).
-
Why: Indoles are lipophilic; LLE (Liquid-Liquid Extraction) is often preferred, but PPT (Protein Precipitation) minimizes evaporative loss of volatile impurities.
-
-
Internal Standard:
-Indole (to correct for ionization suppression).
B. UHPLC Conditions
-
System: Vanquish Horizon UHPLC.
-
Column: C18 Reverse Phase (2.1 x 100 mm, 1.9 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for
). -
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 12 minutes.
-
Logic: A shallow gradient is critical to chromatographically separate regioisomers before MS detection.
-
C. Mass Spectrometry Parameters (Self-Validating)
-
Ionization: Heated Electrospray Ionization (HESI-II), Positive Mode.
-
Resolution: 70,000 @ m/z 200 (Full Scan), 17,500 (MS2).
-
AGC Target: 1e6 (prevents space-charge effects).
-
Lock Mass: Diisooctyl phthalate (m/z 391.2843) or ambient air background.
-
Validation Step: Real-time mass correction ensures <2 ppm accuracy throughout the run.
-
Visualizing the Workflow
The following diagram illustrates the decision matrix and data flow for analyzing C17H17NO derivatives.
Figure 1: Automated Data-Dependent Acquisition (DDA) workflow for identifying indole metabolites.
Data Analysis & Interpretation: Distinguishing Isomers
This section presents a comparative analysis of two hypothetical C17H17NO isomers. The ability to distinguish these based on fragmentation mechanisms is the key differentiator of HRMS over low-res MS.
Case Study: Isomer A vs. Isomer B
-
Isomer A: N-Benzyl-2-methyl-5-methoxyindole
-
Isomer B: 3-(4-Methoxybenzyl)-2-methylindole
Both have
Table 2: Diagnostic Fragment Ions (HCD @ 35 NCE)
| Fragment Ion | Exact Mass (m/z) | Origin | Isomer A Abundance | Isomer B Abundance |
| Parent | 252.1383 | 10% | 20% | |
| Tropylium | 91.0542 | 100% (Base Peak) | 15% | |
| Methoxybenzyl | 121.0648 | < 5% | 100% (Base Peak) | |
| Indole Core | 160.0757 | 40% | < 5% |
Mechanistic Insight[2][3]
-
Isomer A (
-Benzyl): The bond is relatively weak. Upon collision-induced dissociation (CID/HCD), the benzyl group cleaves easily to form the stable tropylium ion (m/z 91.0542) . This is the dominant pathway. -
Isomer B (
-Benzyl): The bond at the 3-position is stronger, but the presence of the methoxy group on the benzyl ring stabilizes the methoxybenzyl cation (m/z 121.0648) . Furthermore, -substituted indoles often undergo a retro-Friedel-Crafts type cleavage or 1,2-shifts which are energetically distinct from -dealkylation.
Fragmentation Pathway Diagram
The following diagram details the specific bond cleavages for Isomer A (
Figure 2: Primary fragmentation pathway for N-benzyl indole derivatives, highlighting the formation of the diagnostic tropylium ion.
References
-
Thermo Fisher Scientific. (2023). The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Retrieved from
- Croley, T. R., et al. (2012). Determination of Elemental Composition: A Comparison of High Resolution and Accurate Mass. Journal of The American Society for Mass Spectrometry.
- Holčapek, M., et al. (2010). Fragmentation behavior of N-benzyl derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
-
PubChem. (2025).[2] Compound Summary: C17H17NO.[2][3] Retrieved from
- Xing, J., et al. (2017). Differentiation of Isomers of Indole Derivatives by Electrospray Ionization Tandem Mass Spectrometry.
Sources
- 1. LC-HRMS Coupling to Feature-Based Molecular Networking to Efficiently Annotate Monoterpene Indole Alkaloids of Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Dimethylaminochalcone | C17H17NO | CID 5377268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - C17H17NO - Explore [pubchemlite.lcsb.uni.lu]
A Comparative Guide to the HPLC Analysis of 1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole: Method Development and Retention Time Characterization
For researchers and professionals in drug development, the accurate analysis of novel chemical entities is a cornerstone of progress. High-Performance Liquid Chromatography (HPLC) remains an indispensable technique for determining the purity and properties of synthesized compounds.[1] This guide provides an in-depth technical comparison of methodologies for analyzing 1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole, a substituted indole derivative. While a specific, universally recognized retention time for this compound is not published, this guide will equip you with the scientific principles and a practical framework to develop a robust analytical method and predict its chromatographic behavior against relevant alternatives.
The indole core is a privileged structure in medicinal chemistry, and its derivatives are widely investigated for various biological activities.[2] The subject molecule, with its methoxy and dimethylphenyl substitutions, possesses distinct physicochemical properties that will govern its interaction with HPLC stationary and mobile phases. Understanding these properties is key to developing a successful analytical method.
Pillar 1: Understanding the Analyte and Chromatographic Principles
The retention time of a compound in HPLC is not an intrinsic property but is highly dependent on the analytical conditions.[3] For a non-polar compound like 1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole, reversed-phase HPLC (RP-HPLC) is the most effective and common analytical approach.[4] In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[4] The separation mechanism is based on hydrophobic interactions; more hydrophobic compounds interact more strongly with the stationary phase and therefore have a longer retention time.[5]
The structure of 1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole suggests significant hydrophobicity due to the indole nucleus and the dimethylphenyl group. The methoxy group adds some polarity, but the overall character of the molecule is non-polar. Therefore, we can predict that it will be well-retained on a C18 or C8 column.
Pillar 2: Comparative Analysis of HPLC Methodologies
The development of an effective HPLC method involves the strategic selection and optimization of several parameters.[6] We will compare two common approaches for the analysis of indole derivatives.
Methodology Comparison
| Parameter | Method A: Acetonitrile/Water Gradient | Method B: Methanol/Water Isocratic | Rationale and Expected Outcome |
| Stationary Phase | C18 (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm) | C8 (e.g., Symmetry C8, 4.6 x 150 mm, 5 µm) | C18 offers greater hydrophobicity and is a good starting point for non-polar molecules. C8 provides slightly less retention, which can be advantageous for highly retained compounds.[7][8] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Acetonitrile | A: 0.1% Acetic Acid in WaterB: Methanol | Acetonitrile often provides better peak shape and lower backpressure. A gradient elution is ideal for screening to determine the approximate retention time.[4] Methanol offers a different selectivity. An isocratic method is simpler and more robust once the optimal mobile phase composition is known.[9] |
| Elution Mode | Gradient | Isocratic | A gradient is used for method development to elute a wide range of compounds.[10] An isocratic elution is suitable for routine analysis of a known compound. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Detection | UV at 254 nm and 280 nm | UV at 280 nm | Indole derivatives typically have strong UV absorbance around 280 nm due to the indole chromophore.[11] Monitoring at 254 nm can also be useful. |
Expected Retention Behavior
Based on the hydrophobicity of 1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole, it is expected to have a longer retention time in RP-HPLC compared to simpler indoles. For instance, indole itself would elute much earlier under the same conditions.[12] The retention time will be highly sensitive to the percentage of organic solvent in the mobile phase; a higher percentage of acetonitrile or methanol will decrease the retention time.[13]
Pillar 3: Experimental Protocol for Method Development
This section provides a detailed, step-by-step protocol for developing a robust HPLC method for the analysis of 1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole. This protocol is designed to be a self-validating system, where each step informs the next.
Step 1: Analyte and System Preparation
-
Sample Preparation: Accurately weigh approximately 1 mg of 1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition. Filter the final solution through a 0.45 µm syringe filter before injection.[7]
-
HPLC System Setup: Set up an HPLC system equipped with a UV-Vis detector, autosampler, and a gradient pump.[4]
-
Column Installation and Equilibration: Install a C18 column (e.g., 4.6 x 150 mm, 5 µm). Equilibrate the column with the initial mobile phase conditions (e.g., 50% acetonitrile in water with 0.1% formic acid) for at least 15-20 minutes, or until a stable baseline is achieved.[4]
Step 2: Method Screening and Optimization
-
Initial Gradient Run: Perform a broad gradient elution to determine the approximate retention time of the analyte. For example, a linear gradient from 50% to 95% acetonitrile over 20 minutes.
-
Mobile Phase Optimization: Based on the initial run, adjust the gradient or switch to an isocratic method to achieve a retention time between 5 and 15 minutes for good resolution and reasonable run time.
-
Column Screening (Optional): If peak shape is poor or co-eluting impurities are suspected, test a column with a different stationary phase, such as a C8 or a Phenyl-Hexyl column, to alter selectivity.[9]
-
Flow Rate and Temperature Adjustment: Minor adjustments to flow rate and column temperature can be made to fine-tune the separation. Increasing the temperature generally decreases retention time.[14]
Visualizing the Workflow
The following diagram illustrates the logical flow of the HPLC method development process.
Caption: Workflow for HPLC Method Development and Optimization.
Conclusion
While a definitive retention time for 1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole cannot be cited without specific experimental parameters, this guide provides a comprehensive framework for its determination. By understanding the principles of reversed-phase chromatography and systematically exploring variables such as stationary phase, mobile phase composition, and elution mode, a robust and reliable HPLC method can be developed. The provided protocol serves as a starting point for researchers to characterize this and other novel indole derivatives, ensuring data integrity and advancing drug discovery and development efforts.
References
-
Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308. Retrieved from [Link]
-
Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]
-
Duca, M., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-691. Retrieved from [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
MDPI. (2023, April 4). Quantitative Structure–Retention Relationship Analysis of Polycyclic Aromatic Compounds in Ultra-High Performance Chromatography. Retrieved from [Link]
-
SciSpace. (n.d.). Effective HPLC method development. Retrieved from [Link]
-
Walsh Medical Media. (2012, January 27). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Retrieved from [Link]
-
MDPI. (2017, March 15). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC-MS/MS analysis of indole derivatives produced by DC3000 in LB.... Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Factors Affecting Retention Time. Retrieved from [Link]
-
Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?. Retrieved from [Link]
-
Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved from [Link]
-
Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (n.d.). Retrieved from [Link]
-
NIH. (n.d.). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Retrieved from [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors Affecting Retention Time : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. onyxipca.com [onyxipca.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
A Comparative Guide to the UV-Vis Absorption Maxima of 5-Methoxyindole N-Aryl Derivatives
For researchers and professionals in drug development and materials science, a deep understanding of the photophysical properties of heterocyclic compounds is paramount. Among these, indole derivatives stand out for their prevalence in biologically active molecules and functional materials. This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 5-methoxyindole N-aryl derivatives, offering a comparative look at how electronic modifications to the N-aryl substituent influence their absorption maxima (λmax).
The inherent fluorescence of the indole scaffold makes it a valuable chromophore, but its absorption and emission properties are highly sensitive to its electronic environment.[1][2] The introduction of a methoxy group at the 5-position and the substitution of an aryl group at the indole nitrogen (N1 position) extend the π-conjugated system, generally leading to a bathochromic (red) shift in the absorption spectrum compared to the parent indole.[3][4] This guide will delve into the nuanced effects of further substitution on the N-aryl ring, providing predictive insights grounded in established electronic principles.
The Foundational Chromophore: 5-Methoxyindole
The UV-Vis absorption spectrum of the parent 5-methoxyindole serves as our baseline. Like indole, its spectrum is characterized by two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions.[3] The long-wavelength absorption is of particular interest as it is most susceptible to substituent effects. Experimental data indicates that 5-methoxyindole exhibits absorption maxima that are red-shifted compared to indole due to the electron-donating nature of the methoxy group.[3][5]
Influence of N-Aryl Substitution on Absorption Maxima
Attaching an aryl group directly to the indole nitrogen further extends the π-electron system, which is expected to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This extension of conjugation typically results in a bathochromic shift of the absorption maxima. The degree of this shift is modulated by the electronic nature of the substituents on the N-aryl ring.
Comparative Analysis of N-Aryl Substituent Effects
A general trend emerges:
-
Electron-Donating Groups (EDGs) on the N-aryl ring, such as methoxy (-OCH₃) or methyl (-CH₃), are expected to cause a further, albeit often modest, bathochromic shift compared to the unsubstituted N-phenyl derivative. This is due to the enhanced electron density being pushed into the π-system.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), are predicted to induce a more significant bathochromic shift.[2][9][10] These groups create a "push-pull" system, facilitating an intramolecular charge transfer (ICT) upon photoexcitation, which lowers the energy of the excited state and thus red-shifts the absorption maximum.[9] Halogens, like chloro (-Cl), have a dual inductive and resonance effect, often resulting in a modest bathochromic shift.
The following table provides a predictive comparison of the expected UV-Vis absorption maxima (λmax) for a series of 5-methoxyindole N-aryl derivatives in a non-polar solvent like cyclohexane. The predicted shifts are relative to N-phenyl-5-methoxyindole and are based on the principles discussed above.
| N-Aryl Substituent | Substituent Position | Electronic Character | Predicted Shift in λmax (relative to N-phenyl) |
| -H | - | Neutral | Baseline |
| -OCH₃ | para | Strong Electron-Donating | Small Bathochromic Shift |
| -CH₃ | para | Weak Electron-Donating | Very Small Bathochromic Shift |
| -Cl | para | Inductively Withdrawing, Resonantly Donating | Small to Moderate Bathochromic Shift |
| -CN | para | Strong Electron-Withdrawing | Moderate to Large Bathochromic Shift |
| -NO₂ | para | Very Strong Electron-Withdrawing | Large Bathochromic Shift |
The Role of Solvent Polarity: Solvatochromism
The UV-Vis absorption spectra of indole derivatives, particularly those with significant charge transfer character in their excited states, are often sensitive to the polarity of the solvent—a phenomenon known as solvatochromism.[1][3][11][12]
For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift because the excited state, which is typically more polar than the ground state, is stabilized to a greater extent by the polar solvent.[1] This effect is expected to be more pronounced in derivatives with strong electron-withdrawing groups on the N-aryl ring, as these promote a greater change in dipole moment upon excitation.[1][9]
Therefore, when comparing the UV-Vis absorption maxima of these derivatives, it is crucial to consider the solvent in which the measurements were taken. A shift from a non-polar solvent like hexane to a polar solvent like ethanol is likely to increase the λmax for all the N-aryl derivatives, with the magnitude of the shift correlating with the charge transfer character of the electronic transition.
Experimental Protocol for Determining UV-Vis Absorption Maxima
To ensure the generation of reliable and comparable data, a standardized experimental protocol is essential. The following section details a robust methodology for measuring the UV-Vis absorption spectra of 5-methoxyindole N-aryl derivatives.
Materials and Instrumentation
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-800 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
-
Solvents: Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile).
-
Analytes: Synthesized and purified 5-methoxyindole N-aryl derivatives.
-
Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate solution preparation.
-
Analytical Balance: For precise weighing of the analytes.
Step-by-Step Procedure
-
Solution Preparation:
-
Prepare a stock solution of each 5-methoxyindole N-aryl derivative at a concentration of approximately 1 mM in the chosen spectroscopic grade solvent. The exact concentration should be recorded.
-
From the stock solution, prepare a series of dilutions (e.g., 10 µM, 20 µM, 50 µM) to determine a concentration that yields an absorbance in the optimal range of 0.2-1.0 arbitrary units (A.U.).
-
-
Instrument Calibration and Baseline Correction:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.
-
Perform instrument self-calibration and diagnostics as per the manufacturer's instructions.
-
Fill both the reference and sample cuvettes with the pure solvent.
-
Place the cuvettes in the respective holders and run a baseline correction over the desired wavelength range (e.g., 250-500 nm). This subtracts the absorbance of the solvent and any minor mismatch between the cuvettes.[13][14]
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it.
-
Place the sample cuvette back into the sample holder.
-
Acquire the absorption spectrum of the sample. The instrument will automatically subtract the baseline.
-
Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
-
-
Data Analysis:
-
For each derivative, the λmax should be identified from the peak of the lowest energy absorption band.
-
If quantitative analysis is required, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (typically 1 cm).
-
Experimental Workflow Diagram
Caption: Relationship between substituent electronics and UV-Vis absorption maxima.
Conclusion
The UV-Vis absorption maxima of 5-methoxyindole N-aryl derivatives are intricately linked to the electronic nature of the N-aryl substituent. While direct experimental comparisons are sparse, a predictive understanding can be achieved by applying fundamental principles of physical organic chemistry. Electron-withdrawing groups on the N-aryl ring are expected to induce the most significant bathochromic shifts due to the facilitation of intramolecular charge transfer. Conversely, electron-donating groups are predicted to have a more modest effect. The choice of solvent also plays a critical role, with polar solvents generally causing a red shift in the absorption maxima. The experimental protocol and theoretical frameworks provided in this guide offer a comprehensive approach for researchers to investigate and rationalize the photophysical properties of this important class of compounds.
References
- Sharma, A., et al. (Year). Excited state electric dipole moment of two substituted indoles through solvatochromic shifts. Journal of Atomic and Molecular Sciences, 2(3), 209-214.
- Howe, G. W., et al. (Year). Modeling the Effect of Substituents on the Electronically Excited States of Indole Derivatives. Journal of Physical Chemistry A, 122(1), 390-397.
-
PubChem. (n.d.). 5-Methoxyindole. National Center for Biotechnology Information. Retrieved from [Link]
- Lami, H., & Glasser, N. (1986). Indole's solvatochromism revisited. The Journal of Chemical Physics, 84(2), 597-604.
-
UV-vis spectra and mass spectra of the products from indole and its derivatives formed by strain M9Z. (n.d.). ResearchGate. Retrieved from [Link]
-
Applied Analytics. (n.d.). Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]
-
SpectraBase. (n.d.). 5-methoxy-2-phenylindole. Wiley. Retrieved from [Link]
- Sivaraman, T., et al. (2020). Optical properties of 3-substituted indoles. RSC Advances, 10(47), 28213-28224.
- Liptay, W. (1998). Solvatochromic Shifts Reconsidered: Field-Induced Mixing in the Nonlinear Region and Application to Indole. The Journal of Physical Chemistry A, 102(44), 8550-8555.
- Sivaraman, T., et al. (2020). Optical properties of 3-substituted indoles. RSC Advances, 10, 28213-28224.
- Trajkovic, J., et al. (2025). Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. Physical Chemistry Chemical Physics.
- Ghosh, A., et al. (Year).
- Kalyanasundaram, N., et al. (2014). Spectral Correlation Analysis of Hammett Substituent Constants and Biological Activities of some (E)-1-(4-Phenoxyphenyl)-3-Phenylprop-2-en-1-Ones.
- Kelly, C. P., et al. (2007). Absorption spectra of indole and 5-hydroxyindole in the gas phase. The Journal of Chemical Physics, 126(8), 084303.
- ASTM International. (2016).
- Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
- Basavaraj, K., et al. (2022). Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments. European Journal of Chemistry, 13(1), 58-71.
- Aaron, J. J., et al. (Year).
- Wang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis. Molecules, 27(9), 2841.
-
NIST. (n.d.). 1H-Indole, 5-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Pharmaguideline. (n.d.). SOP for Calibration of UV-Vis Spectrophotometer. Retrieved from [Link]
- Parthasarathi, R., et al. (2004). Relationship between electrophilicity index, Hammett constant and nucleus-independent chemical shift. Journal of Chemical Sciences, 116(5), 267-271.
-
Mettler Toledo. (n.d.). ISO- Standard Norms and Compatible Instruments for UV/Vis Spectroscopy. Retrieved from [Link]
- Frenking, G., et al. (2006). Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. The Journal of Organic Chemistry, 71(5), 2045-2051.
-
American Chemical Society. (n.d.). Determining Hammett sigma values for common boryl substituents by potentiometric and UV-Vis titrations. Retrieved from [Link]
Sources
- 1. DSpace [kb.osu.edu]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optical properties of 3-substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments | European Journal of Chemistry [eurjchem.com]
- 13. ctech.repligen.com [ctech.repligen.com]
- 14. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
